Liposidomycin C is a nucleoside antibiotic that has garnered attention due to its unique structure and mechanism of action. It is primarily derived from the Streptomyces genus, specifically Streptomyces griseosporeus, which produces various liposidomycin congeners. This compound plays a critical role in inhibiting bacterial cell wall synthesis, making it a potential candidate for antibiotic development.
Liposidomycin C was isolated from the fermentation broth of Streptomyces griseosporeus and is part of a family of compounds known as liposidomycins. These antibiotics were first reported in the 1980s and have been studied for their biological activities, particularly against Gram-positive bacteria and some mycobacteria .
Liposidomycin C belongs to the class of nucleoside antibiotics, characterized by their ability to inhibit peptidoglycan biosynthesis in bacterial cells. It is classified under the broader category of natural products derived from microorganisms, specifically actinomycetes.
The synthesis of liposidomycin C involves several complex organic reactions. A notable approach includes a convergent synthesis strategy that focuses on constructing the ribosyl-diazepanone core structure. The synthetic route typically starts with readily available precursors, utilizing reactions such as:
A detailed retrosynthetic analysis outlines the disconnection of certain functional groups to simplify the synthesis pathway. For instance, the diazepanone system is strategically modified through intramolecular reductive amination, leading to various intermediates that are further refined through selective reactions .
The molecular structure of liposidomycin C features a complex arrangement that includes:
The chemical formula for liposidomycin C is , with a molecular weight of approximately 372.43 g/mol. The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets.
Liposidomycin C primarily acts by inhibiting MraY (translocase I), an enzyme involved in peptidoglycan biosynthesis. This inhibition disrupts bacterial cell wall formation, leading to cell lysis and death. The compound competes with natural substrates during the enzymatic process, effectively blocking essential metabolic pathways in bacteria .
The mechanism by which liposidomycin C interacts with MraY involves binding to the active site of the enzyme, preventing the transfer of lipid-linked precursors necessary for peptidoglycan assembly. This competitive inhibition highlights its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .
The action of liposidomycin C begins with its binding to MraY, which subsequently inhibits the transfer of undecaprenyl-pyrophosphate-linked muramyl peptides. This process is crucial for forming lipid II, a key intermediate in peptidoglycan biosynthesis. By blocking this step, liposidomycin C effectively halts bacterial growth and replication .
Studies have shown that liposidomycin C exhibits an inhibitory concentration (IC50) against Escherichia coli at approximately 0.03 µg/ml, demonstrating its potency as an antibiotic agent .
Liposidomycin C appears as a white powder and is soluble in polar solvents such as water and methanol. Its melting point and specific optical rotation are critical parameters for characterizing this compound during synthesis and purification.
The chemical stability of liposidomycin C under various pH conditions has been assessed, indicating that it maintains activity across a range of environments typical for bacterial growth. Its reactivity profile suggests potential modifications could enhance its efficacy or broaden its spectrum of activity against different bacterial strains .
Liposidomycin C has significant potential applications in scientific research and medicine:
Liposidomycin represents a watershed moment in antibiotic research as the first reported nucleoside antibiotic specifically inhibiting MraY (translocase I), a crucial enzyme in bacterial peptidoglycan biosynthesis. Discovered by Dr. Fujio Isono and colleagues at the RIKEN Institute in 1985, this breakthrough emerged from targeted screening of Streptomyces griseosporeus RK-1061 strains. Isono's methodology mirrored his earlier successful approach for isolating the chitin synthase inhibitor polyoxin, but with a deliberate shift toward identifying compounds disrupting bacterial cell wall synthesis. Liposidomycin exhibited potent inhibition of phospho-N-acetylmuramoyl-pentapeptide transferase (MraY; EC 2.7.8.13), an essential membrane-embedded enzyme that catalyzes the first membrane-associated step of peptidoglycan assembly: the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I [1] [3].
Critically, liposidomycin demonstrated selective antibacterial activity against Mycobacterium species without cytotoxicity against mammalian BALB/3T3 cells, highlighting its potential therapeutic value. This discovery validated MraY as a "druggable" target for antibiotic development, particularly against pathogens with complex cell walls like Mycobacterium tuberculosis. The significance of MraY inhibition lies in its absence in eukaryotic cells, minimizing potential host toxicity, and its essentiality across diverse bacterial pathogens, including multidrug-resistant strains. The uniqueness of liposidomycin’s mechanism spurred extensive research into translocase I inhibitors, establishing a foundation for subsequent drug discovery efforts against resistant infections [1] [7].
Table 1: Key Characteristics of Early MraY Inhibitors
Compound | Producing Organism | Year Discovered | Primary Target | Significance |
---|---|---|---|---|
Liposidomycin | Streptomyces griseosporeus RK-1061 | 1985 | MraY (Translocase I) | First nucleoside antibiotic inhibitor of MraY |
Tunicamycin | Various Streptomyces spp. | 1970s | MraY/MurG | Broad-spectrum but toxic; research tool |
Capuramycin | Streptomyces griseus | 1986 | MraY | Uridyl peptide antibiotic; weaker than liposidomycins |
Muraymycin | Streptomyces spp. | 2002 | MraY | Potent inhibitor; complex peptidyl nucleoside structure |
Liposidomycin C is one of multiple structurally related congeners within the liposidomycin family. Recent studies (2024) have identified novel liposidomycin congeners, including Liposidomycin C, produced by Streptomyces sp. TMPU-20A065, isolated from soil samples collected in Yamaguchi, Japan. The isolation process involves sophisticated activity-guided fractionation: fermentation broths (typically 36L scale) are centrifuged; supernatants are adsorbed onto Diaion HP-20 resin and eluted with stepwise gradients of methanol-water and acetone-water mixtures. The 50% acetone fraction, containing anti-mycobacterial activity, is concentrated, lyophilized, and subjected to sequential chromatographic purification using medium-pressure liquid chromatography (MPLC) on ODS columns and preparative HPLC with C18 columns eluted with acetonitrile gradients in 0.05% trifluoroacetic acid [2].
Liposidomycin C belongs to the type-I liposidomycins, characterized by the presence of sulfate groups and a methylglutaric acid moiety within their intricate architecture. Its structure features a uridine core linked to a complex lipophilic side chain, differentiating it from other family members by specific acyl substitutions. Key physicochemical properties include:
Table 2: Physicochemical Characterization Data for Liposidomycin C
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C~42~H~67~N~5~O~21~S | HRFAB-MS |
Molecular Weight | 1010.07 g/mol | HRFAB-MS |
Appearance | White powder | Isolation study |
Key NMR Signals (approx.) | Uridine H-6: δ ~7.8 ppm; H-5: δ ~5.9 ppm; Methylglutarate methyls: δ ~1.2-1.4 ppm | 600 MHz NMR (D~2~O/CD~3~OD) |
UV Maxima | ~210 nm (in H~2~O/CH~3~CN with 0.05% TFA) | UV-Vis Spectrophotometry |
Solubility | Soluble in methanol, water/acetonitrile mixtures; insoluble in non-polar solvents | Isolation study |
The discovery trajectory of liposidomycin is intrinsically linked to Dr. Isono's pioneering work on polyoxin, a peptidyl nucleoside antibiotic complex discovered in 1965. Polyoxins function as potent competitive inhibitors of chitin synthases, rendering them effective agricultural fungicides. This success demonstrated the therapeutic potential of nucleoside analogues targeting cell wall biosynthetic enzymes. Isono logically extended this concept to the bacterial peptidoglycan pathway, specifically seeking nucleoside inhibitors of MraY, analogous to polyoxin's action on chitin synthesis. This targeted approach led directly to the identification of liposidomycin from actinomycete screenings [1] [3].
Following liposidomycin's discovery, intensive exploration yielded numerous structurally related liposidomycin-type antibiotics, including caprazamycins, A-90289 compounds, and muraminomycins. These share the core uridyl peptide-lipid architecture but vary in their acyl side chains and appended moieties (e.g., sulfate, amino groups, different fatty acids). This structural diversification translates into varied potency and spectrum profiles. The most clinically advanced derivative emerging from this lineage is CPZEN-45, a semi-synthetic molecule derived from caprazamycin. CPZEN-45 targets WecA (a MraY homolog crucial for arabinogalactan biosynthesis in Mycobacterium tuberculosis), positioning it as a promising candidate against multidrug-resistant tuberculosis. This evolutionary path—from polyoxin to liposidomycin to CPZEN-45—exemplifies how understanding natural product biosynthesis and function enables the rational development of novel antibiotics targeting conserved essential pathways in resistant pathogens [1] [3].
Table 3: Evolutionary Progression of Nucleoside Antibiotics Targeting Cell Wall Synthesis
Generation | Representative Compound | Source Organism | Primary Target Enzyme | Key Structural Advancement | Therapeutic Focus |
---|---|---|---|---|---|
First | Polyoxin | Streptomyces cacaoi | Chitin Synthase | Peptidyl nucleoside without lipophilic moiety | Agricultural fungicide |
Second | Liposidomycin (incl. Type C) | S. griseosporeus/others | MraY (Translocase I) | Uridyl liponucleoside (sulfate, methylglutarate) | Anti-mycobacterial agents |
Third | Caprazamycin | Streptomyces sp. | MraY | Liponucleoside with diazepanone core, unsaturated lipid | Broad-spectrum Gram-positive |
Semi-synthetic | CPZEN-45 | Derived from caprazamycin | WecA (Decaprenyl-P-GlcNAc-1-P transferase) | Simplified caprazamycin derivative lacking disaccharide | Anti-tuberculosis (clinical candidate) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7